Product packaging for Bis(benzotriazol-1-yl)methanone(Cat. No.:CAS No. 68985-05-7)

Bis(benzotriazol-1-yl)methanone

Cat. No.: B1598607
CAS No.: 68985-05-7
M. Wt: 264.24 g/mol
InChI Key: ZXYBIPTYOWWVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(benzotriazol-1-yl)methanone ( 68985-05-7) is an organic compound with the molecular formula C13H8N6O and a molecular weight of 264.24 g/mol . It serves as a versatile reagent and chemical building block in synthetic organic chemistry research. While specific modern application studies were not widely available in the search results, related bis(benzotriazolyl) compounds are documented in research for their utility as ligands in constructing coordination polymers with metals such as copper(II) , and other derivatives have been investigated for their bioactive properties . The compound's structure, featuring two benzotriazole groups linked by a carbonyl bridge, makes it a candidate for facilitating various chemical transformations in a laboratory setting. Researchers value this family of compounds for their ability to interact with metal centers and participate in the synthesis of more complex molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N6O B1598607 Bis(benzotriazol-1-yl)methanone CAS No. 68985-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(benzotriazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O/c20-13(18-11-7-3-1-5-9(11)14-16-18)19-12-8-4-2-6-10(12)15-17-19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYBIPTYOWWVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402509
Record name Bis(1H-benzotriazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68985-05-7
Record name Bis(1H-benzotriazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis Benzotriazol 1 Yl Methanone and Its Derivatives

Established Synthetic Routes to Bis(benzotriazol-1-yl)methanone

The construction of the this compound core has been approached through several synthetic pathways. These methods primarily involve the reaction of 1H-benzotriazole with a carbonyl source.

Approaches Utilizing Phosgene (B1210022) and its Equivalents

A prominent method for the synthesis of this compound involves the use of phosgene or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate). sciforum.net Triphosgene, in the presence of a base, reacts with two equivalents of 1H-benzotriazole to yield the desired product.

A typical procedure involves dissolving triphosgene in a dry solvent such as diethyl ether and cooling the solution to a low temperature, for instance, -70 °C. sciforum.net To this solution, a base, commonly triethylamine, is added, followed by the slow addition of 1H-benzotriazole. sciforum.net The reaction mixture is then allowed to warm to room temperature. This method has been reported to produce this compound in high yields, around 85%. sciforum.net The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture. sciforum.net

ReagentsSolventTemperatureBaseYield
1H-benzotriazole, TriphosgeneDiethyl ether-70 °C to room temperatureTriethylamine85%

Table 1: Reaction conditions for the synthesis of this compound using triphosgene. sciforum.net

Direct Condensation and Related Coupling Strategies

While the use of phosgene equivalents is a well-established route, research into alternative direct condensation and coupling strategies is ongoing. One-pot reactions, such as the Friedel-Crafts reaction between 1-hydroxymethylbenzotriazole, a 2-phenylethylamine, and aluminum chloride, have been developed for the synthesis of related N-substituted benzotriazole (B28993) derivatives. researchgate.net Additionally, the condensation of 1,2-diphenylhydrazine (B7769752) with formaldehyde (B43269) and benzotriazole in the presence of a dehydrating agent is another example of forming C-N bonds with benzotriazole. researchgate.net However, direct condensation methods for the specific synthesis of this compound are not as extensively documented in the reviewed literature.

Synthesis of Substituted Bis(benzotriazol-1-yl)arylmethanes

This compound serves as a valuable starting material for the synthesis of its derivatives, particularly substituted bis(benzotriazol-1-yl)arylmethanes. These derivatives are of interest as ligands in coordination chemistry.

Cobalt-Catalyzed C-C Bond Formation from this compound and Aldehydes

A significant advancement in the synthesis of bis(benzotriazol-1-yl)arylmethanes is the cobalt-catalyzed reaction between this compound and various aldehydes. sciforum.netmdpi.com This method provides a straightforward route to C-C bond formation with the elimination of carbon dioxide. sciforum.net

The reaction is typically carried out under neat conditions, where a mixture of this compound, an aldehyde, and a catalytic amount of cobalt(II) chloride (CoCl₂) is heated. sciforum.netmdpi.com For instance, the reaction with benzaldehyde (B42025) is conducted at 150 °C, while for pyridine-2-carboxaldehyde, a lower temperature of 85 °C is used to prevent decomposition. sciforum.net The proposed mechanism suggests that the coordination of the cobalt center to the nitrogen atoms of the benzotriazole rings activates the N-C(O) bonds, facilitating the reaction. sciforum.net This approach has been successfully applied to synthesize compounds like bis(benzotriazol-1-yl)phenylmethane and bis(benzotriazol-1-yl)pyridin-2-ylmethane. sciforum.netmdpi.com

AldehydeCatalystTemperatureConditionsProduct
BenzaldehydeCoCl₂150 °CNeatBis(benzotriazol-1-yl)phenylmethane
Pyridine-2-carboxaldehydeCoCl₂85 °CNeatBis(benzotriazol-1-yl)pyridin-2-ylmethane

Table 2: Cobalt-catalyzed synthesis of substituted bis(benzotriazol-1-yl)arylmethanes. sciforum.net

Alternative Alkylation and Arylation Methods

While the cobalt-catalyzed reaction is efficient, the exploration of alternative alkylation and arylation methods is of interest for expanding the diversity of accessible derivatives. The reaction of related azaheteroaryl ketones, such as bis(2-benzothiazolyl)ketone, with Grignard reagents has been studied, revealing a competition between C- and O-alkylation depending on the Grignard reagent used. rsc.org For instance, alkyl, allyl, or alkynyl Grignard reagents tend to result in the expected carbinol from C-alkylation. rsc.org

Grignard reagents are well-known for their nucleophilic addition to carbonyl compounds. masterorganicchemistry.comyoutube.com In the case of ketones, this typically leads to the formation of a tertiary alcohol after workup. masterorganicchemistry.com With esters, a double addition is often observed, also resulting in a tertiary alcohol. masterorganicchemistry.com While not explicitly reported for this compound, these general reactivity patterns of Grignard reagents suggest their potential for the alkylation of this ketone, although the outcome may be influenced by the presence of the two benzotriazole moieties.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. In the context of this compound and its derivatives, several aspects align with these principles.

The use of triphosgene as a substitute for the highly toxic and gaseous phosgene is a significant improvement in terms of safety and handling, a key tenet of green chemistry. sciforum.net Furthermore, the cobalt-catalyzed synthesis of bis(benzotriazol-1-yl)arylmethanes is performed under neat (solvent-free) conditions. sciforum.netmdpi.com This eliminates the need for solvents, reducing waste and environmental impact. The one-pot nature of some related syntheses of benzotriazole derivatives also contributes to a greener process by reducing the number of steps and purification procedures, thereby saving resources and minimizing waste generation. researchgate.net

Reactivity and Mechanistic Investigations of Bis Benzotriazol 1 Yl Methanone

Role as a Synthetic Auxiliary and Leaving Group

Bis(benzotriazol-1-yl)methanone is a compound where the benzotriazole (B28993) (Bt) group plays a crucial role as a synthetic auxiliary. The utility of the benzotriazole moiety in organic synthesis is well-established due to its unique properties. It is an inexpensive, stable, and odorless group that can be readily introduced into a molecule, facilitate a variety of chemical transformations, and then be easily removed. nih.gov The benzotriazole group can act as a good leaving group, which is fundamental to its application as a synthetic auxiliary. lupinepublishers.comlupinepublishers.comresearchgate.net

In the context of this compound, the two benzotriazolyl groups are attached to a central carbonyl carbon. This structure effectively makes it a highly activated acylating agent, analogous to, but often more stable and manageable than, traditional acid chlorides. lupinepublishers.com The compound can be considered a "safe" equivalent of phosgene (B1210022), where the two benzotriazole units can be sequentially or simultaneously displaced by nucleophiles. This allows for the controlled synthesis of a variety of carbonyl-containing compounds such as amides, esters, and ketones.

The benzotriazolyl group's effectiveness as a leaving group stems from the stability of the resulting benzotriazole anion. This stability is due to the delocalization of the negative charge over the aromatic system. This inherent stability makes the N-C(O) bond susceptible to nucleophilic attack. Research has shown the straightforward preparation of other bis(benzotriazol-1-yl)methane derivatives starting from this compound, highlighting its role as a versatile reactant and precursor in synthetic chemistry. researchgate.net

Mechanisms of N-C(O) Bond Activation and Subsequent Transformations

The primary mechanism for the reactivity of this compound involves the activation of the N-C(O) bond towards nucleophilic attack. The carbonyl carbon in this molecule is highly electrophilic due to the electron-withdrawing nature of the two adjacent benzotriazolyl groups. This polarization facilitates the attack by a wide range of nucleophiles.

The general mechanism for a transformation involving this compound as an acylating agent can be described as a nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate, as illustrated in the following steps:

Nucleophilic Attack: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of one of the benzotriazolyl groups as the benzotriazole anion (Bt⁻), which is a stable leaving group.

Proton Transfer: The benzotriazole anion can then be protonated by the solvent or during workup to regenerate benzotriazole.

This sequence results in the formation of a new acylated product, an N-acylbenzotriazole. This product can itself be a stable acylating agent, lupinepublishers.com or it can react further with another equivalent of the nucleophile (or a different nucleophile) to replace the second benzotriazolyl group. This stepwise reactivity allows for the synthesis of unsymmetrical ureas or other derivatives. The stability of N-acylbenzotriazoles makes them particularly useful in peptide chemistry for the formation of peptide bonds, where they offer advantages over other coupling reagents. lupinepublishers.com

Reaction Type Reactant Product Description
Amide SynthesisAmine (R-NH₂)N-AcylbenzotriazoleNucleophilic attack by the amine on the carbonyl carbon, leading to the displacement of one benzotriazole unit.
Ester SynthesisAlcohol (R-OH)N-AcylbenzotriazoleSimilar to amide synthesis, but with an alcohol as the nucleophile.
Ketone SynthesisOrganometallic Reagent (e.g., Grignard)KetoneThe organometallic reagent attacks the carbonyl carbon, displacing a benzotriazole group.

Exploration of Radical and Carbanion Intermediates Derived from this compound

While the primary reactivity of this compound is ionic, the benzotriazole moiety is also capable of participating in radical reactions. The benzotriazole unit has been identified as a potential radical precursor. mdpi.com In related systems, such as benzotriazolyl alkyl esters, chemoselective reduction can lead to the formation of a benzotriazole-bearing radical. rsc.org This suggests that under specific reductive conditions, this compound could potentially undergo single-electron transfer (SET) processes to generate radical intermediates. The cleavage of the N-C(O) bond could lead to a benzotriazolyl radical and an acyl radical, which could then participate in various radical-mediated transformations.

The formation of carbanions adjacent to a benzotriazole group is also a significant aspect of benzotriazole chemistry. The benzotriazole unit can act as a proton activator, facilitating the deprotonation of an adjacent carbon atom to form a carbanion. mdpi.com This carbanion is stabilized by the electron-withdrawing nature of the benzotriazole ring. In the case of this compound, while direct carbanion formation on the carbonyl carbon is not typical, its derivatives can be designed to exploit this feature. For example, a molecule like bis(benzotriazol-1-yl)methane can be deprotonated to form a carbanion stabilized by both benzotriazole groups.

Intermediate Type Potential Formation Pathway Key Features Relevance to this compound
Radical Single-Electron Transfer (SET) to the carbonyl group.Formation of benzotriazolyl and/or acyl radicals.Could enable novel C-C or C-heteroatom bond formations under reductive conditions.
Carbanion Deprotonation of an α-carbon in a derivative.Stabilized by the electron-withdrawing benzotriazole ring.While not directly from the parent compound, derivatives of this compound can utilize this reactivity.

Electrophilic and Nucleophilic Reactivity Profiles

Electrophilic Reactivity:

The dominant reactivity profile of this compound is electrophilic. The carbonyl carbon is the primary electrophilic center, made highly reactive by the two attached electron-withdrawing benzotriazolyl groups. This high degree of electrophilicity allows it to react with a broad spectrum of nucleophiles, including amines, alcohols, thiols, and carbanions (from organometallic reagents). This reactivity makes it an excellent reagent for acylation reactions, serving as a versatile building block for introducing a carbonyl group between two nucleophilic moieties.

Nucleophilic Reactivity:

While the molecule is predominantly electrophilic at the carbonyl carbon, the benzotriazole rings themselves possess nucleophilic character. The nitrogen atoms of the triazole ring, particularly N-2 and N-3, have lone pairs of electrons and can act as nucleophiles. This is most evident in coordination chemistry, where benzotriazole and its derivatives act as ligands for various metal ions. researchgate.netnih.gov In the case of this compound, these nitrogen atoms could potentially coordinate to Lewis acids, which could further enhance the electrophilicity of the carbonyl carbon. However, direct nucleophilic attack by the nitrogen atoms of the benzotriazole rings in intermolecular reactions is less common, as the molecule's primary role is that of an acylating agent.

Reactivity Profile Reactive Center Description Typical Reactions
Electrophilic Carbonyl CarbonHighly electron-deficient due to two adjacent benzotriazolyl groups.Nucleophilic acyl substitution with amines, alcohols, etc.
Nucleophilic Nitrogen atoms of the benzotriazole ringsLone pairs on nitrogen can act as nucleophiles or coordinate to metals.Coordination to metal centers; potential for Lewis acid activation.

Catalytic Applications of Bis Benzotriazol 1 Yl Methanone Derived Systems

Role in Carbon-Carbon Bond Forming Reactions

Systems derived from bis(benzotriazol-1-yl)methanone have demonstrated efficacy in catalyzing the formation of carbon-carbon bonds. A notable example is the cobalt-catalyzed reaction between this compound and aldehydes. This process results in the formation of new C-C bonds with the elimination of carbon dioxide. mdpi.comsciforum.net

The reaction is typically carried out under neat conditions at elevated temperatures, with a catalytic amount of cobalt(II) chloride. sciforum.net The proposed mechanism suggests that the coordination of the cobalt center to the nitrogen atoms of the benzotriazole (B28993) rings is crucial for the activation of the N-C(O) bonds. This activation facilitates the subsequent reaction with the aldehyde. sciforum.net

Detailed research findings have shown that this catalytic approach can be successfully applied to synthesize derivatives like bis(benzotriazol-1-yl)phenylmethane and bis(benzotriazol-1-yl)pyridin-2-ylmethane. mdpi.comresearchgate.net The reaction to form bis(benzotriazol-1-yl)phenylmethane, for instance, proceeds with a high yield. sciforum.net

Table 1: Cobalt-Catalyzed Synthesis of Bis(benzotriazol-1-yl)methane Derivatives

Reactant 1Reactant 2CatalystProductYield (%)Reference
This compoundBenzaldehyde (B42025)CoCl₂Bis(benzotriazol-1-yl)phenylmethane85 sciforum.net
This compoundPyridine-2-carboxaldehydeCoCl₂Bis(benzotriazol-1-yl)pyridin-2-ylmethane- mdpi.comresearchgate.net

Catalytic Activity in Cross-Coupling Methodologies

The application of this compound-derived systems in cross-coupling reactions is an area of scientific inquiry.

Based on the conducted research, there is currently no publicly available scientific literature that specifically describes the use of this compound or its direct derivatives as catalysts or ligands in the Mizoroki-Heck reaction.

Application as Initiators in Polymerization Processes

The potential for this compound-derived systems to act as initiators in polymerization reactions is another field of investigation.

While various metal complexes with benzotriazole-based ligands have been developed for the ring-opening polymerization (ROP) of cyclic esters, there is no direct evidence in the reviewed scientific literature of systems derived from this compound being utilized as initiators for this process.

Exploration in Other Homogeneous Catalytic Transformations

The versatility of this compound as a precursor for catalysts in other homogeneous transformations is a subject of ongoing research. Beyond the established role in specific carbon-carbon bond-forming reactions, its derivatives are being explored for broader catalytic applications. For instance, bimetallic complexes featuring bis(benzotriazole iminophenolate) ligands, which are structurally related to derivatives of this compound, have been synthesized and investigated as catalysts. These systems have shown activity in the coupling of carbon dioxide with epoxides and the copolymerization of phthalic anhydride (B1165640) with cyclohexene (B86901) oxide. rsc.org

Advanced Characterization Methodologies for Bis Benzotriazol 1 Yl Methanone and Its Complexes

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a cornerstone technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For bis(benzotriazol-1-yl)methanone and its derivatives, this method provides invaluable data on bond lengths, bond angles, and intermolecular interactions.

In a study of a related compound, 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, single-crystal X-ray diffraction revealed a molecular structure where two benzotriazole (B28993) units are bonded to a central benzene (B151609) ring in a meta configuration. nih.gov The dihedral angles between the benzotriazole moieties and the central aromatic ring were determined to be 88.74(11)° and 85.83(10)°. nih.gov The three-dimensional structure is stabilized by weak C-H···N and C-H···π interactions, with molecules forming inversion-related pairs that create infinite chains. nih.gov This detailed structural information is crucial for understanding how these molecules pack in the solid state and interact with each other.

Table 1: Selected Crystallographic Data for 1,3-bis(1H-benzotriazol-1-yl-methyl)benzene

ParameterValue
Chemical FormulaC₂₀H₁₆N₆
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (7)
b (Å)16.5432 (11)
c (Å)10.0987 (7)
β (°)108.345 (3)
Volume (ų)1605.0 (2)
Z4
Data sourced from a study on a related benzotriazole derivative. nih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound and its complexes, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the characterization of mercury(II) mixed ligand complexes involving benzotriazole, ¹H-NMR spectroscopy was used to confirm the coordination of the ligands. biojournals.us For instance, in the complex [PhHg(bta)(bipy)], multiple signals observed in the range of δH = 7.81-7.64 ppm were attributed to the protons of the two phenyl rings. biojournals.us Shifts in the NMR signals upon complexation can indicate the sites of metal coordination and provide insights into the electronic structure of the resulting complex.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can further elucidate complex structures by revealing through-bond and through-space correlations between different nuclei. These methods are particularly useful for assigning resonances in complex molecules and for studying dynamic processes such as ligand exchange or conformational changes.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

For low molecular weight analytes like this compound, which may be labile, atmospheric pressure chemical ionization (APCI) has been shown to be a robust method. bris.ac.uk APCI-MS typically yields spectra dominated by intact molecular species, such as [M+H]⁺ in positive ion mode, along with logical neutral losses that can be rationalized based on the analyte's structure. bris.ac.uk

In the analysis of nitazene (B13437292) analogs, which share structural similarities with benzimidazole (B57391) derivatives, ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) with electron-activated dissociation (EAD) has been employed. nih.gov This technique produces characteristic fragment ions that aid in rapid structure identification. nih.gov The fragmentation pathways elucidated from high-resolution MS² spectra are critical for distinguishing between isomers and identifying unknown derivatives. nih.gov

Spectroscopic Analysis of Luminescent Properties in Coordination Complexes

The coordination of this compound and related ligands to metal ions can lead to the formation of luminescent complexes with potential applications in sensing and optoelectronics. Spectroscopic techniques are vital for characterizing these luminescent properties.

For instance, the solid-state luminescence of cadmium(II) and zinc(II) complexes with 2,4-bis-(triazol-1-yl)benzoic acid has been studied. nih.gov The free ligand exhibits an emission maximum at 398 nm (λex = 316 nm), which is attributed to π→π or π→n electronic transitions. nih.gov Upon complexation, the emission maxima of the complexes are red-shifted, appearing at approximately 406 nm. nih.gov These complexes have demonstrated potential as fluorescent sensors for detecting specific metal ions and biomolecules. nih.gov

Similarly, homoleptic lanthanide complexes with tris(benzotriazol-1-yl)borate show photoluminescence under UV irradiation. nih.gov The europium(III) complex, for example, displays the characteristic ⁵D₀ → ⁷Fⱼ transitions of the metal center, indicating energy transfer from the coordinated ligands (antenna effect). nih.gov However, the luminescence of these complexes can be sensitive to the environment, with quenching observed in the presence of water. nih.gov

Thermogravimetric Analysis and X-ray Powder Diffraction for Material Characterization

Thermogravimetric analysis (TGA) and X-ray powder diffraction (PXRD) are key techniques for characterizing the thermal stability and crystalline nature of materials.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the composition of the resulting residues. For example, a series of lanthanide(III) coordination polymers with a bis(1,2,4-triazol-1-yl)methane linker demonstrated thermal stability up to 250 °C for most of the series, and up to 275 °C for the dysprosium(III) complex. mdpi.com The thermal analysis of benzotriazolium perrhenate (B82622) showed its decomposition to yield rhenium metal, which was then characterized by PXRD. nih.gov

PXRD is used to identify crystalline phases and to obtain information about the crystal structure of a powdered sample. In the study of a 1,2,3-benzotriazole 4-hydroxybenzoic acid (BTHBA) single crystal, PXRD was used to confirm the phase purity of the grown crystal. researchgate.net The comparison of the experimental PXRD pattern with the one simulated from single-crystal X-ray diffraction data confirmed the identity and quality of the bulk material. researchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations, such as those using the B3LYP functional, can elucidate the distribution of electrons within Bis(benzotriazol-1-yl)methanone and identify regions susceptible to electrophilic or nucleophilic attack. semanticscholar.org

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.orgnih.gov A smaller gap suggests higher polarizability and greater reactivity. semanticscholar.org For instance, in a study of a benzotriazole (B28993) derivative, the HOMO energy was -0.224 eV and the LUMO energy was -0.065 eV, resulting in a HOMO-LUMO gap of 0.159 eV. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electrostatic potential on the molecule's surface. semanticscholar.org Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. semanticscholar.org The global reactivity descriptors, such as electronegativity (χ) and global hardness (η), can also be calculated to provide a quantitative measure of the molecule's reactivity. semanticscholar.org

Table 1: Representative Quantum Chemical Descriptors from DFT Calculations

ParameterDescriptionTypical Information Gained
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to chemical reactivity and stability. nih.gov
Electronegativity (χ) The power of an atom to attract electrons to itself.A higher value indicates a better electron acceptor. semanticscholar.org
Global Hardness (η) Resistance to change in electron distribution.Relates to the stability of the molecule.
Global Softness (S) The reciprocal of global hardness.A higher value indicates higher reactivity.

These computational approaches have been successfully applied to various benzotriazole and benzothiazole (B30560) derivatives to understand their geometries and electronic structures. nih.govresearchgate.net

Conformational Landscape Analysis of this compound and its Derivatives

The flexibility of the bond between the central carbonyl group and the two benzotriazole rings in this compound allows for various spatial arrangements or conformations. Understanding this conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties.

Computational methods can be employed to explore the potential energy surface of the molecule and identify stable conformers. For a related compound, 1,2-bis(benzotriazol-1-yl)ethane, X-ray analysis revealed an anti conformation in the solid state. capes.gov.br Theoretical calculations on this molecule helped to understand its ground-state molecular geometry. capes.gov.br

For this compound and its derivatives, such as bis(benzotriazol-1-yl)phenylmethane and bis(benzotriazol-1-yl)pyridin-2-ylmethane, conformational analysis would involve rotating the bonds linking the benzotriazole units to the central methane (B114726) carbon. mdpi.com The steric and electronic effects of substituents on the benzotriazole or the central methane carbon would significantly influence the conformational preferences. The introduction of different functional groups can lead to the stabilization of specific conformers through intramolecular interactions like hydrogen bonding.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction coordinate. e3s-conferences.org

For example, the synthesis of bis(benzotriazol-1-yl)alkanes can be achieved by reacting benzotriazole with aldehydes and thionyl chloride. rsc.org Computational chemistry could model this reaction to determine the most likely mechanism, whether it proceeds through a concerted or stepwise pathway. The calculation of transition state structures and their corresponding activation energies provides critical kinetic information, helping to understand reaction rates and predict product distributions. e3s-conferences.org

Similarly, in reactions where this compound acts as a reagent, for instance in acylation reactions, modeling can predict the feasibility of different pathways and the structure of the transition states involved. This predictive power is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. jmchemsci.com

Prediction of Coordination Geometries and Metal-Ligand Interactions

The nitrogen atoms of the benzotriazole rings in this compound make it an excellent ligand for coordinating with metal ions. Computational methods can predict the preferred coordination geometries and the nature of the metal-ligand bonds. researchgate.net

Studies on the coordination of similar bis(benzotriazol-1-yl)methane ligands with copper(II) have shown that the ligand can act as a linker in the formation of coordination polymers. researchgate.net The flexibility of the linker and the coordination preferences of the metal ion dictate the final structure of the resulting complex. Computational modeling can help to rationalize these structures and predict the coordination environment around the metal center, which is often octahedral or tetrahedral. researchgate.netresearchgate.net

The strength and nature of the metal-ligand interaction can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. This provides insights into the donor-acceptor interactions between the ligand's lone pairs and the metal's vacant orbitals. The bite angle of the ligand, which is the angle formed by the two coordinating nitrogen atoms and the metal center, is a key parameter that can be calculated and compared with experimental data from X-ray crystallography. nih.gov In related systems, it has been observed that the rigidity of heterocyclic ligands influences this bite angle. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes to Access Underexplored Derivatives

The exploration of novel derivatives of bis(benzotriazol-1-yl)methanone hinges on the development of innovative and efficient synthetic methodologies. A significant advancement in this area is the application of cobalt-catalyzed C-C bond formation to generate previously hard-to-access bis(benzotriazol-1-yl)methane derivatives. sciforum.netsemanticscholar.orgmdpi.com This method extends a known reaction, previously applied to bis(pyrazol-1-yl)methanone, to the benzotriazole (B28993) analogue for the first time. sciforum.netsemanticscholar.orgunits.it

The synthesis involves reacting this compound with various aldehydes in the presence of a catalytic amount of cobalt(II) chloride (CoCl₂), under neat (solvent-free) conditions. sciforum.netmdpi.com The reaction proceeds via the coordination of the cobalt center to the nitrogen atoms of the benzotriazole rings, activating the N-C(O) bonds and facilitating the elimination of carbon dioxide (CO₂) to form the desired diaryl- or aryl(heteroaryl)methane core. sciforum.netsemanticscholar.org This approach has been successfully used to synthesize derivatives such as bis(benzotriazol-1-yl)phenylmethane and bis(benzotriazol-1-yl)pyridin-2-ylmethane. sciforum.netmdpi.com The reaction conditions are notable for being solvent-free, which aligns with the principles of sustainable chemistry. sciforum.net

The parent compound, this compound, can itself be synthesized using a modified procedure that avoids the highly toxic phosgene (B1210022), instead using triphosgene (B27547) at low temperatures. sciforum.netsemanticscholar.org The development of these derivatives is crucial as they serve as valuable neutral homoscorpionate ligands for applications in coordination chemistry. sciforum.netsemanticscholar.org

Table 1: Cobalt-Catalyzed Synthesis of Bis(benzotriazol-1-yl)methane Derivatives

Aldehyde ReactantProductCatalystTemperatureReference
Benzaldehyde (B42025)Bis(benzotriazol-1-yl)phenylmethaneCoCl₂150 °C sciforum.net, semanticscholar.org
Pyridine-2-carboxaldehydeBis(benzotriazol-1-yl)pyridin-2-ylmethaneCoCl₂85 °C sciforum.net, semanticscholar.org

Another novel synthetic approach involves using dichloromethane (B109758) (DCM) as a C-1 surrogate for synthesizing benzotriazolyl alkyl esters from N-acylbenzotriazoles, highlighting the versatility of the benzotriazole moiety as a building block for diverse derivatives. rsc.org

Expansion of Catalytic Applications in Sustainable Chemistry

Derivatives of this compound are proving to be versatile ligands in the development of catalysts for sustainable chemical transformations, particularly in the realm of carbon dioxide (CO₂) utilization. Bimetallic complexes featuring bis(benzotriazole iminophenolate) (BiIBTP) ligands have emerged as highly effective catalysts for the coupling of CO₂ with epoxides to produce polycarbonates and cyclic carbonates. rsc.orgrsc.org

Researchers have synthesized and characterized a family of di-nuclear cobalt, nickel, and zinc complexes with BiIBTP-type ligands. rsc.org These complexes have been systematically studied for their catalytic activity. For instance, a di-nickel complex, [(⁵CBiIBTP)Ni₂(OAc)₂], demonstrated efficient copolymerization of CO₂ and cyclohexene (B86901) oxide (CHO), yielding highly alternating poly(cyclohexene carbonate) with high molecular weight. rsc.org Similarly, a di-cobalt catalyst, in conjunction with a co-catalyst, effectively catalyzed CO₂/CHO coupling to produce cyclohexene carbonate with greater than 99% cis-selectivity. rsc.org

Further studies have focused on di-nuclear cobalt complexes with various carboxylate ancillary ligands. rsc.org These catalysts effectively promote the copolymerization of CO₂ with several epoxides, including cyclohexene oxide, 4-vinyl-1,2-cyclohexene oxide, and cyclopentene (B43876) oxide, to produce the corresponding CO₂-based polycarbonates with over 99% carbonate repeating units. rsc.org The catalytic system shows controlled and "immortal" characteristics, allowing for the synthesis of polycarbonates with controlled molecular weights. rsc.org This work represents a significant step in producing valuable biodegradable polymers from CO₂, a renewable feedstock. rsc.orgrsc.org The structural arrangement of the BiIBTP ligand, which chelates two metal atoms, is crucial for this catalytic activity. nih.gov

Integration into Advanced Materials and Supramolecular Architectures

The unique structure of this compound and its derivatives makes them valuable building blocks for the construction of advanced materials and complex supramolecular assemblies. The benzotriazole units are particularly effective in coordinating with metal ions and participating in non-covalent interactions like hydrogen bonding and π-stacking. nih.govnih.gov

Bis(1H-benzotriazol-1-ylmethyl)arene compounds, which can be synthesized from benzotriazole, are used as precursors for a class of positively charged cyclophanes known as benzotriazolophanes. nih.gov These cage-like molecules possess the ability to trap anions and other electron-rich guest molecules within their cavities, making them promising for applications in sensing, separation, and transport. nih.gov

The self-assembly of helicates from the reaction of metal ions with bis(1H-benzotriazol-1-ylmethyl)arene ligands is another area of interest. In these structures, the metal center coordinates through the N3-nitrogen atom of the benzotriazole ring, guiding the formation of well-defined, helical supramolecular architectures. nih.gov The crystal structure of compounds like 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene reveals how weak C-H···N and C-H···π interactions control the three-dimensional structure, leading to the formation of infinite chains and slabs. nih.gov Furthermore, the catalytic conversion of CO₂ into polycarbonates using bis(benzotriazole iminophenolate) metal complexes is a direct route to producing advanced, biodegradable materials from waste feedstocks. rsc.orgnih.gov

Exploration of this compound in Main Group Element Chemistry

The reactivity of benzotriazole-containing compounds extends into the domain of main group element chemistry, opening avenues for novel transformations. A notable example is the reaction between O⁶-(benzotriazol-1-yl)inosine derivatives and bis(pinacolato)diboron (B136004) [(pinB)₂], a key main group reagent. nih.govrsc.org

This reaction brings about an unusual and efficient deoxygenation of the C-O-N bond. nih.gov When O⁶-(benzotriazol-1-yl) and O⁶-(6-chlorobenzotriazol-1-yl) purine (B94841) nucleoside derivatives are treated with bis(pinacolato)diboron and a base, they undergo N-O bond reduction followed by C-N bond formation. nih.govrsc.org This process yields the corresponding C6-benzotriazolyl purine nucleoside analogues, where the oxygen atom has been removed and the benzotriazole group is directly attached to the purine core at the C6 position. nih.gov

Crossover experiments suggest a mechanism where the benzotriazoloxy group first detaches from the nucleoside, is subsequently reduced by the oxophilic diboron (B99234) reagent, and then the resulting benzotriazole reattaches to the purine ring. rsc.org This unique reactivity, mediated by a boron-based reagent, demonstrates the potential for developing new synthetic strategies for modifying complex molecules like nucleosides. It also highlights the utility of benzotriazole derivatives as versatile synthons in reactions involving main group elements, expanding their synthetic toolkit beyond traditional transition metal catalysis. nih.govrsc.org

Q & A

Q. What are the most reliable synthetic routes for Bis(benzotriazol-1-yl)methanone, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting benzotriazole with a carbonyl source, such as phosgene or a chloroformate derivative, in the presence of a base (e.g., triethylamine) to deprotonate the benzotriazole NH group. For example, analogous methods for benzotriazolyl methanones use Friedel-Crafts acylation with Lewis acid catalysts like AlCl₃ . Optimization involves controlling temperature (0–5°C for exothermic reactions), solvent choice (anhydrous dichloromethane or THF), and stoichiometric ratios (1:2 benzotriazole-to-carbonyl reagent). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbonyl resonance (~170–180 ppm). Aromatic protons of benzotriazole rings appear as multiplets at δ 7.5–8.5 ppm .
  • X-ray Diffraction : Single-crystal X-ray analysis with SHELXL refinement (e.g., SHELX-2018) resolves molecular geometry, bond angles, and torsional strain. The program handles twinning and high-resolution data, crucial for confirming the planar benzotriazole moieties .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (MW: 265.25 g/mol) and isotopic patterns .

Q. How does solvent polarity affect the reactivity of this compound in substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of reactants, accelerating substitutions at the carbonyl carbon. In contrast, nonpolar solvents (toluene) favor slower, controlled reactions, reducing side products like hydrolysis intermediates. Solvent choice also impacts crystallization efficiency; DCM/hexane mixtures yield high-purity crystals .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from variations in assay conditions. Standardize protocols:

  • Use consistent cell lines (e.g., E. coli ATCC 25922 for antibacterial tests).
  • Control solvent effects (DMSO concentration ≤1% v/v).
  • Validate dose-response curves (IC₅₀/EC₅₀) across multiple replicates. Comparative studies under identical conditions isolate structure-activity relationships .

Q. How can computational modeling predict the stability and reactivity of this compound in complex reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model charge distribution, revealing electrophilic sites at the carbonyl carbon. Molecular dynamics simulations assess solvation effects and thermal stability. Tools like Reaxys and Pistachio predict plausible reaction pathways, such as nucleophilic attack by amines or thiols .

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

Challenges include disorder in benzotriazole rings and twinning. SHELXL’s TWIN and BASF commands refine twinned data, while ISOR restraints manage thermal motion anisotropy. High-resolution data (≤0.8 Å) and hydrogen-bonding analysis (PLATON) validate packing efficiency .

Q. How is Design of Experiments (DoE) applied to optimize synthetic yield for scale-up studies?

DoE evaluates critical parameters (temperature, catalyst loading, stoichiometry) via response surface methodology. For example, a central composite design might reveal optimal AlCl₃ loading (1.2 eq.) and reaction time (12 hr) for 85% yield. ANOVA identifies significant factors, minimizing costly trial-and-error .

Methodological Tables

Table 1: Key Crystallographic Data for this compound Derivatives

ParameterValue (Example)Instrumentation
Space groupP2₁/cBruker D8 Venture
a, b, c (Å)10.25, 12.78, 8.93Mo Kα radiation (λ = 0.71073 Å)
Resolution (Å)0.84SHELXL-2018 refinement
R₁ (I > 2σ(I))0.042Twin fraction: 0.32

Table 2: Comparative Bioactivity of Benzotriazolyl Methanones

DerivativeBioassay ModelIC₅₀ (μM)Reference
This compoundS. aureus (ATCC 29213)12.5
(2-Amino-4-chlorophenyl)(benzotriazol-1-yl)methanoneHepG2 cells8.7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(benzotriazol-1-yl)methanone
Reactant of Route 2
Bis(benzotriazol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.